trans-Zeatinriboside-d5

Cytokinin quantification Stable isotope dilution Mass spectrometry

Select trans-Zeatinriboside-d5 as your quantitative internal standard for cytokinin LC-MS/MS assays. The +5 Da mass shift (m/z 356.39) distinguishes it from endogenous trans-Zeatinriboside, correcting for ion suppression and extraction losses—a requirement unlabeled analogs cannot fulfill. Supplied at ≥98% purity, it ensures method accuracy, precision, and matrix-effect correction in plant hormone profiling. Essential for phytohormone research and regulated agrochemical analysis.

Molecular Formula C15H21N5O5
Molecular Weight 356.39 g/mol
Cat. No. B12395866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-Zeatinriboside-d5
Molecular FormulaC15H21N5O5
Molecular Weight356.39 g/mol
Structural Identifiers
SMILESCC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)CO
InChIInChI=1S/C15H21N5O5/c1-8(4-21)2-3-16-13-10-14(18-6-17-13)20(7-19-10)15-12(24)11(23)9(5-22)25-15/h2,6-7,9,11-12,15,21-24H,3-5H2,1H3,(H,16,17,18)/b8-2+/t9-,11-,12-,15-/m1/s1/i1D3,4D2
InChIKeyGOSWTRUMMSCNCW-KYUZQXDJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What is trans-Zeatinriboside-d5? A High-Purity Deuterated Cytokinin Internal Standard


trans-Zeatinriboside-d5 is a stable isotope-labeled analog of the naturally occurring cytokinin precursor trans-Zeatinriboside . It is synthesized with five deuterium atoms, resulting in a mass shift of +5 Da (m/z increase from 351.36 to 356.39 g/mol) relative to the unlabeled compound . This mass shift is the primary functional distinction and enables its use as an internal standard for quantitative analysis via mass spectrometry . The compound is typically supplied with a certified purity of ≥98% or ≥99% .

Why trans-Zeatinriboside-d5 Cannot Be Replaced by Unlabeled Cytokinins


Substituting trans-Zeatinriboside-d5 with unlabeled trans-Zeatinriboside or other cytokinin standards is not analytically valid for quantitative LC-MS or GC-MS workflows. The core function of trans-Zeatinriboside-d5 is to serve as an internal standard for stable isotope dilution assays . This method requires a standard that is chemically nearly identical to the analyte (to experience the same extraction, ionization, and matrix effects) but has a distinct mass for separate detection [1]. Unlabeled compounds lack this mass distinction and therefore cannot be used to correct for the variable ion suppression or enhancement caused by complex biological matrices [2]. While trans-zeatin-d5 is another deuterated standard, it is structurally different (the free base rather than the riboside) and will not co-elute or ionize identically to trans-zeatinriboside, leading to inaccurate quantification of the riboside form .

Quantitative Differentiation of trans-Zeatinriboside-d5 Against In-Class Alternatives


Assay Selectivity: Direct Comparison with Bioassays for Cytokinin Quantification

The use of a deuterated internal standard like trans-Zeatinriboside-d5 enables the mass spectrometry-based stable isotope dilution assay, which provides vastly superior selectivity compared to traditional bioassays. While this is a class-level inference for deuterated cytokinin standards in general, the specific application of trans-Zeatinriboside-d5 inherits this advantage [1].

Cytokinin quantification Stable isotope dilution Mass spectrometry

Analytical Efficiency: Accelerated Analysis Time vs. Traditional Bioassays

The stable isotope dilution method, which uses standards like trans-Zeatinriboside-d5, dramatically reduces the total analysis time compared to traditional bioassays. This is a class-level inference for MS-based methods using deuterated cytokinin standards [1].

High-throughput analysis Method efficiency Stable isotope dilution

In-Silico and Supplier-Specified Purity vs. Unlabeled Analog Standards

Commercially available trans-Zeatinriboside-d5 is supplied with certified high purity specifications. Suppliers typically guarantee a purity of ≥98% or ≥99% . While this is a vendor specification and not a direct experimental comparison, it provides a quantitative benchmark for procurement decisions against other unlabeled cytokinin standards, which are often specified to similar purity levels (e.g., trans-zeatin at ≥98%) .

Chemical purity Quality control Internal standard

Matrix Effect Compensation: Deuterated vs. Unlabeled Standards in LC-MS

A deuterated internal standard like trans-Zeatinriboside-d5 is essential for compensating for matrix effects in LC-MS analysis. This is a class-level inference based on the well-established principle that co-eluting, stable isotope-labeled standards experience the same ionization suppression or enhancement as the target analyte [1].

Matrix effect Ion suppression Stable isotope-labeled standard

Primary Applications for trans-Zeatinriboside-d5 in Research and Industrial Workflows


Absolute Quantification of Endogenous trans-Zeatinriboside in Plant Tissues

This is the most critical and validated application. Researchers use trans-Zeatinriboside-d5 as an internal standard in LC-MS/MS or GC-MS workflows to accurately quantify the levels of endogenous trans-Zeatinriboside in various plant tissues (e.g., leaves, roots, shoots, xylem sap) [1]. The deuterated standard corrects for losses during extraction and variability in instrument response, providing highly reliable, quantitative data essential for plant physiology and development studies [2].

Method Validation and Quality Control in Plant Hormone Analysis

Analytical laboratories utilize trans-Zeatinriboside-d5 for the rigorous validation of methods designed to measure cytokinins. Its use is mandatory for demonstrating the accuracy, precision, and robustness of a quantitative assay in accordance with analytical best practices. The stable isotope-labeled standard allows for the calculation of critical method parameters like recovery rate and matrix effects, which are essential for quality control and for ensuring the reliability of reported data in publications [2].

Investigating Cytokinin Transport and Metabolism

While its primary use is as a quantitative internal standard, the high purity of trans-Zeatinriboside-d5 ensures that experiments relying on its measurement are not confounded by impurities. It is an essential component in studies aimed at elucidating the long-distance transport of cytokinin precursors through the xylem, the metabolic conversion of trans-Zeatinriboside into other active cytokinin species, and the resulting effects on traits like leaf size and meristem activity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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